methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate
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Description
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.81. The purity is usually 95%.
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Scientific Research Applications
Protective Groups in Organic Synthesis
The compound has been explored for its utility in protecting groups for NH groups in a series of imides, azinones, nucleosides, sultams, and lactams. Such protective groups are crucial in organic synthesis, enabling selective reactions in multi-step syntheses. For example, the 2-(4-methylphenylsulfonyl)ethenyl group, a variant related to the chemical structure , offers excellent yields in conjugate addition reactions and is stable under various conditions, making it a valuable tool in synthetic organic chemistry (Petit et al., 2014).
Radical Alkenylation of C(sp3)–H Bonds
In the realm of photochemistry, the compound's related structural motifs have been employed in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This metal-free reaction showcases the compound's potential in facilitating the introduction of (E)-sulfonylalkene units into heteroatom-substituted methines, methylenes, and aliphatic C(sp3)–H bonds, highlighting its significance in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Antioxidant Activity and Molecular Docking Studies
Furthermore, derivatives of dihydropyridine analogs, incorporating structural elements akin to the compound , have been synthesized and evaluated for their antioxidant activities. These studies not only underline the compound's potential in biological applications but also provide insights into its role in treating diseases associated with oxidative stress, as evidenced through in silico and in vitro evaluations (Sudhana & Pradeepkiran, 2019).
Complex Formation and Physicochemical Properties
The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share a common sulfonylamino motif with the compound, sheds light on the physicochemical properties and complex formation capabilities of these compounds. This research is crucial for understanding the compound's behavior in various solvents and its potential in forming complexes with metals, which could have implications in catalysis and material science (Chekanova et al., 2014).
Properties
IUPAC Name |
methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-10-9-13(14(17-10)15(19)22-2)18-23(20,21)8-7-11-3-5-12(16)6-4-11/h3-9,17-18H,1-2H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEFQIYJZUSQPZ-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)C(=O)OC)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.